1-[3-(Trifluoromethyl)phenyl]piperazine
Overview
Description
1-(3-Trifluoromethylphenyl)piperazine is a synthetic compound belonging to the phenylpiperazine chemical class. It is a substituted piperazine and is often used in combination with benzylpiperazine as an alternative to the illicit drug 3,4-methylenedioxymethamphetamine . This compound is known for its psychoactive properties and has been used recreationally .
Scientific Research Applications
1-(3-Trifluoromethylphenyl)piperazine has several scientific research applications:
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-[3-(Trifluoromethyl)phenyl]piperazine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has a high affinity for serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . It functions as a full agonist at most of these sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . Additionally, this compound binds to the serotonin transporter (SERT) and evokes the release of serotonin . These interactions highlight its role in modulating serotoninergic signaling pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In animal studies, this compound has been shown to produce anxiety-like responses, alter thermoregulation, and have weak effects on the cardiovascular system . It also reduces locomotor activity and produces aversive effects in animals . These cellular effects are primarily mediated through its interaction with serotonin receptors and the subsequent modulation of serotonin levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, this compound binds to serotonin receptors and the serotonin transporter, leading to the release of serotonin . This increase in serotonin levels results in the activation of downstream signaling pathways, which can influence various physiological processes. Additionally, this compound’s interaction with the serotonin transporter may inhibit the reuptake of serotonin, further enhancing its effects on serotoninergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to desensitization of serotonin receptors and alterations in serotoninergic signaling . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it primarily acts as a serotonin receptor agonist, producing mild stimulant effects . At higher doses, this compound can induce adverse effects such as anxiety, nausea, and vomiting . In some cases, high doses of this compound have been associated with seizures and other toxic effects . These dosage-dependent effects underscore the need for careful consideration of dosage when studying the compound’s pharmacological properties.
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . These enzymes facilitate the biotransformation of this compound into various metabolites, which can then be excreted from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound interacts with transporters and binding proteins that facilitate its movement within cells . These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and overall effects on the body.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific cellular compartments, such as synaptic vesicles . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
1-(3-Trifluoromethylphenyl)piperazine can be synthesized through several routes. One common method involves the reaction of 1-(3-trifluoromethylphenyl)piperazine hydrochloride with a base to yield the free base form . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .
Chemical Reactions Analysis
1-(3-Trifluoromethylphenyl)piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of 1-(3-trifluoromethylphenyl)piperazine.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazines .
Comparison with Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine is often compared with other piperazine derivatives such as meta-chlorophenylpiperazine and benzylpiperazine . Unlike meta-chlorophenylpiperazine, 1-(3-trifluoromethylphenyl)piperazine has insignificant affinity for the 5-HT3 receptor . It also differs from benzylpiperazine in its mechanism of action and receptor affinity .
Similar compounds include:
- meta-Chlorophenylpiperazine
- Benzylpiperazine
- Methylenedioxybenzylpiperazine
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIMDKMETPPURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165876 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15532-75-9 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15532-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TFMPP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015532759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15532-75-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(α,α,α-trifluoro-3-tolyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25R3ONU51C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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